Product packaging for metachromin E(Cat. No.:)

metachromin E

Cat. No.: B1246059
M. Wt: 356.5 g/mol
InChI Key: VGWPPUHIRZBYJE-KHIBUBOWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Discovery and Nomenclature

Metachromin E was first isolated in 2001 from the Taiwanese marine sponge Hippospongia metachromia during a chemical investigation of sesquiterpene hydroquinones. The compound derives its name from the genus of its source organism (Hippospongia metachromia) and its position as the fifth identified member (denoted "E") in the metachromin series. Initial structural characterization was performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which revealed its unique hybrid architecture combining a sesquiterpene moiety with a quinoid system.

The nomenclature follows IUPAC guidelines for terpenoids, with the systematic name (2S)-2-[2-[(1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl]ethyl]-6-methoxy-2-methylchromene-5,8-dione . Its discovery expanded the known chemical diversity of marine-derived meroterpenoids and provided insights into sponge biosynthetic pathways.

Chemical Classification as a Sesquiterpenoid

This compound belongs to the sesquiterpenoid class, characterized by a 15-carbon skeleton derived from three isoprene units. Its structure features:

Property Description
Molecular formula C₂₂H₂₈O₄
Molecular weight 356.50 g/mol
Core framework Chromene-5,8-dione fused to a rearranged drimane-type sesquiterpene
Key functional groups Methoxy, ketone, and methylidene groups
Stereochemistry Three chiral centers at C-2 (S), C-1' (R), and C-3' (R)

The compound exhibits a friedo-rearranged drimane skeleton, a hallmark of spongian sesquiterpenoids, with a chromene-dione system contributing to its redox activity. Its isomeric SMILES string (C[C@@H]1CCCC@(C)CC[C@]2(C=CC3=C(O2)C(=O)C=C(C3=O)OC)C ) underscores the complexity of its stereochemical arrangement.

Position within Natural Product Chemistry

This compound occupies a niche in marine meroterpenoid chemistry, representing a hybrid biosynthetic product of mixed polyketide-terpenoid origin. Key characteristics include:

  • Biosynthetic Origin : Likely arises from the coupling of a sesquiterpene precursor (farnesyl pyrophosphate) with a polyketide-derived quinone moiety.
  • Structural Relatives : Shares a core scaffold with metachromins A–D but differs in oxygenation and side-chain modifications.
  • Ecological Role : May function as a chemical defense metabolite in Hippospongia species, deterring fouling organisms or predators.

Comparative analysis with analogs reveals that methylation at C-6 and the ethyl linkage between the terpene and chromene units are critical for its structural uniqueness.

Significance in Biochemistry and Pharmacology

While this compound itself shows limited cytotoxicity compared to analogs like metachromin C, its biochemical significance lies in:

  • Bioactivity Profiling :

    • Exhibits moderate inhibition of DNA topoisomerase I (Top1) at 50 μM.
    • Displays weak growth inhibition against HCT116 colorectal cancer cells (IC₅₀ >10 μM).
  • Pharmacological Potential :

    • Serves as a scaffold for synthesizing derivatives with enhanced bioactivity.
    • Its blood-brain barrier permeability (predicted 72.5%) suggests potential central nervous system applications.
  • Mechanistic Insights :

    • The quinone moiety enables redox cycling, potentially generating reactive oxygen species in target cells.
    • Methylation patterns influence interactions with hydrophobic binding pockets in enzymes like cytochrome P450.

Table: Predicted ADMET Properties of this compound

Property Value Implication
Human intestinal absorption 98.6% probability High oral bioavailability potential
CYP3A4 substrate 67.83% probability Likely drug-drug interactions
Topological polar surface area 52.60 Ų Moderate membrane permeability

These properties position this compound as a valuable probe for studying terpenoid biosynthesis and a lead for anticancer agent development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O4 B1246059 metachromin E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(2S)-2-[2-[(1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl]ethyl]-6-methoxy-2-methylchromene-5,8-dione

InChI

InChI=1S/C22H28O4/c1-14-7-6-9-21(3,15(14)2)11-12-22(4)10-8-16-19(24)18(25-5)13-17(23)20(16)26-22/h8,10,13-14H,2,6-7,9,11-12H2,1,3-5H3/t14-,21-,22-/m1/s1

InChI Key

VGWPPUHIRZBYJE-KHIBUBOWSA-N

Isomeric SMILES

C[C@@H]1CCC[C@](C1=C)(C)CC[C@]2(C=CC3=C(O2)C(=O)C=C(C3=O)OC)C

Canonical SMILES

CC1CCCC(C1=C)(C)CCC2(C=CC3=C(O2)C(=O)C=C(C3=O)OC)C

Synonyms

metachromin E

Origin of Product

United States

Chemical Reactions Analysis

Core Framework Construction via Horner-Wadsworth-Emmons (HWE) Coupling

The central C15–C16 bond in metachromin A is formed through a stereoselective HWE reaction between a ketone fragment (e.g., 5 ) and a non-stabilized phosphonate (e.g., 6 ) (Fig. 1) .

Reaction Components Conditions Outcome
Ketone fragment 5 NaH, THF/DME/DMF, 0°C to rtE/Z isomer mixture (9:1 ratio)
Phosphonate 6 40% isolated yieldLeucotriacetate 22 intermediate

This coupling is critical for establishing the conjugated diene-quinone system.

Regioselective Thiele-Winter Acetoxylation

A Thiele-Winter reaction introduces acetoxy groups to the quinone core of metachromin A with high regioselectivity (Scheme 5a) :

Substrate Reagents Result
Quinone 11 Ac₂O, H₂SO₄Triacetate 12 (65% yield)

The reaction exploits electron-donating methoxy groups to direct acetylation to the less hindered enone system .

Hydrogenolytic Deprotection

Benzyl ethers are cleaved via H₂/Pd-C to yield primary alcohols (e.g., 20 from 12 , 85% yield) .

Stereoselective sp³-sp² Cross Coupling

For metachromin V, a Li₂CuCl₄-catalyzed coupling between 4-substituted prenyl acetates (9 ) and 2,5-bis(benzyloxy)phenyl magnesium bromide (8 ) achieves high stereochemical purity (Fig. 2) .

Coupling Partners Catalyst Yield/Stereoselectivity
Prenyl acetate 9 Li₂CuCl₄, THF>90% yield, >95% E-selectivity

Global Deprotection Strategy

Lithium naphthalenide in aliphatic amines selectively removes benzylic protecting groups without disrupting polyene systems (e.g., in metachromin V synthesis) .

Key Structural Comparisons

Compound Core Reaction Key Functionalization
Metachromin A HWE couplingC15–C16 bond, triacetate quinone
Metachromin V sp³-sp² cross couplingPrenylated hydroquinone, stereoselective E-geometry

Challenges and Optimizations

  • Low yields in HWE coupling : Attributed to the instability of non-stabilized phosphonates .

  • Regioselectivity control : Achieved via electronic modulation (methoxy directing groups) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The metachromin family includes over 20 analogs, differing in substituents, stereochemistry, and bioactivity. Key comparisons are outlined below:

Compound Source Structural Features Bioactivity (IC₅₀) Mechanism/Target
Metachromin E Spongia spp. Quinone-terpenoid hybrid; stereochemistry at C-5 (S), C-6 (R) inferred Limited direct data; likely cytotoxic based on structural similarity to Metachromin C Potential TOPO I inhibition (inferred from Metachromin C)
Metachromin A Spongia spp. Bicyclic quinone-terpenoid; C-6 (R) configuration IC₅₀ <1 µM (colon, nasopharyngeal cancer) ; anti-HBV activity Inhibits HBV promoter activity via hydroquinone moiety and double bonds
Metachromin C Hippospongia metachromia Octacyclic diterpenoid quinone IC₅₀ 5–10 µM (pancreatic cancer) ; anti-angiogenic TOPO I inhibition, S-phase arrest, DNA damage
Isometachromin Spongiidae sponge Sesquiterpene-quinone; structural isomer of Metachromin C IC₅₀ 2.6 µg/mL (A549 lung cancer) Undefined; likely DNA intercalation or TOPO inhibition
Neomarinone Marine actinomycete Naphthoquinone sesquiterpene Moderate cytotoxicity (IC₅₀ ~1–10 µM) Targets cell migration and invasion pathways

Key Differences and Implications

  • Potency : Metachromins A and B exhibit superior cytotoxicity (IC₅₀ <1 µM) compared to Metachromin C (IC₅₀ 5–10 µM) and Isometachromin (IC₅₀ 2.6 µg/mL) . This compound’s activity remains unquantified but is hypothesized to align with less potent analogs due to structural bulkiness.
  • Stereochemistry: The C-5 and C-6 configurations critically influence bioactivity. For example, Metachromin A’s anti-HBV activity depends on its hydroquinone moiety and double bonds , while Metachromin C’s TOPO I inhibition requires a planar quinone ring for DNA intercalation .
  • Target Specificity :
    • Metachromin C uniquely inhibits angiogenesis by blocking endothelial cell migration and tube formation .
    • Metachromin A’s antiviral activity distinguishes it from other family members .
    • Isometachromin’s selectivity for lung cancer (A549) suggests tissue-specific mechanisms .

Mechanistic Insights

  • TOPO I Inhibition : Metachromin C induces DNA damage by stabilizing TOPO I-DNA cleavage complexes, leading to S-phase arrest and apoptosis . This compound may share this mechanism but with reduced efficacy due to steric hindrance from additional substituents.
  • Anti-Angiogenesis : Metachromin C disrupts vascular endothelial growth factor (VEGF) signaling, validated in zebrafish models . This dual anticancer/anti-angiogenic profile is absent in Metachromins A and B.
  • Structural-Activity Relationships: The quinone moiety is essential for redox cycling and DNA damage . Terpenoid side chains modulate membrane permeability and target affinity .

Preparation Methods

Photoannulation of 2-Aryl-3-Alkoxy-1,4-Naphthoquinones

A landmark synthetic approach involves the photoannulation of 2-aryl-3-alkoxy-1,4-naphthoquinones, a method adapted from the synthesis of related pyranonaphthoquinones. Key steps include:

  • Cyclobutenone Synthesis : Diisopropyl squarate (1 ) undergoes 1,2-addition with a lithiated benzyl triisopropylsilyl ether to form cyclobutenedione 2 (87% yield).

  • Regiospecific Addition : 4-Lithio-1,3-dimethoxybenzene reacts with 2 to yield cyclobutenone 3 (76% yield).

  • Thermal Rearrangement : Heating 3 in p-xylene induces ring expansion to naphthoquinone 4 (53% yield after Ag₂O oxidation).

  • Photoannulation : Photolysis of 4 with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) generates pyranonaphthoquinones 5a and 6 (82% yield, 1:1 ratio). Desilylation of 5a using tetrabutylammonium fluoride (TBAF) affords 5b (76% yield), a dimethyl analog of naphthgeranine E.

This method’s generality was demonstrated with analogs 13a , 13b , and 15 , yielding 14a (27%), 14b (38%), and 16 (80%), respectively. The photoannulation mechanism proceeds via a zwitterionic intermediate, followed by proton transfer and DDQ-mediated oxidation.

Stereoselective Coupling and Deprotection

A complementary route leverages sp³-sp² cross-coupling and benzylic deprotection, inspired by metachromin V synthesis:

  • Prenyl Acetate Coupling : 4-Substituted-(E)-prenyl acetates (9 ) react with 2,5-bis(benzyloxy)phenyl magnesium bromide (8 ) under CuCl catalysis, achieving high stereoisomeric purity.

  • Benzylic Deprotection : Lithium naphthalenide selectively cleaves benzyl groups without altering polyenic moieties, enabling efficient hydroquinone generation.

While this method was optimized for metachromin V, its applicability to this compound requires substitution of the chromene-dione precursor. Computational modeling suggests that adjusting the aryl magnesium bromide component could direct coupling toward this compound’s backbone.

Chiral Oxazolidine-Mediated Synthesis

The enantioselective synthesis of metachromin A provides a template for this compound’s stereocontrolled preparation. A 2-alkyloxy-3-sulfonyl-1,3-oxazolidine serves as a chiral dithienium equivalent, enabling convergent assembly of the terpenoid and quinone subunits. Key modifications for this compound would involve:

  • Cyclohexyl Substitution : Introducing the (1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl group via alkylation of a chromene-dione intermediate.

  • Methoxy Positioning : Regioselective methylation using dimethyl sulfate or methyl iodide under basic conditions.

This strategy achieved a 13% overall yield for metachromin A, suggesting comparable efficiency for this compound with optimized intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Key Steps Yield Stereocontrol Scalability
PhotoannulationCyclobutenone expansion, DDQ oxidation27–82%ModerateLimited by photolysis
Cross-CouplingCuCl-catalyzed sp³-sp² couplingN/AHighHigh with optimization
Chiral OxazolidineConvergent terpenoid-quinone assembly13%HighModerate

Challenges and Optimization Strategies

Photoannulation Efficiency

The variable yields in photoannulation (27–82%) stem from competing radical recombination pathways. Substituting DDQ with milder oxidants (e.g., MnO₂) or employing flow photoreactors could enhance reproducibility.

Stereochemical Integrity

Maintaining the (2S) configuration during chromene formation remains challenging. Asymmetric catalysis using Jacobsen’s thiourea catalysts has shown promise in related systems and merits exploration.

Scalability of Deprotection

Lithium naphthalenide, while effective, poses handling difficulties at scale. Transitioning to catalytic hydrogenolysis with Pd/C or Raney nickel offers a safer alternative .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate metachromin E’s biochemical mechanisms?

  • Methodological Answer : Use the P-E/I-C-O framework to define:

  • Population (P) : Target biological systems (e.g., enzyme interactions, cellular pathways).
  • Exposure/Intervention (E/I) : this compound’s concentration, binding sites, or catalytic effects.
  • Comparison/Control (C) : Baseline activity without this compound or comparison with analogous compounds.
  • Outcome (O) : Measured variables (e.g., inhibition rates, structural changes).
    Example: “How does this compound (I) alter the catalytic efficiency of [specific enzyme] (P) compared to [control compound] (C), as measured by [kinetic assay] (O)?” .
    • Data Requirements : Include "shell" tables to organize variables and ensure alignment with public health significance or feasibility .

Q. What experimental design principles should guide initial studies on this compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Objective : Assess stability via spectroscopic or chromatographic methods.
  • Variables : pH range (2–12), temperature, incubation time.
  • Controls : Buffer-only samples and inert reference compounds.
  • Replication : Triplicate runs with statistical analysis (e.g., ANOVA for variance).
  • Ethics : Adhere to lab safety protocols for handling reactive intermediates .
    • Data Presentation : Raw stability data in appendices; processed results (e.g., degradation curves) in the main text .

Q. How should researchers validate preliminary data on this compound’s cytotoxicity in cell lines?

  • Methodological Answer :

  • Assays : Combine MTT (quantitative) and microscopy (qualitative) for cross-validation.
  • Confounders : Account for cell passage number, serum concentration, and batch effects.
  • Reproducibility : Share protocols via platforms like Protocols.io and archive raw images in FAIR-compliant repositories .
    • Contradiction Management : If results conflict with literature, re-examine cell culture conditions or assay sensitivity thresholds .

Advanced Research Questions

Q. How can systematic reviews address contradictions in reported IC₅₀ values for this compound across studies?

  • Methodological Answer :

  • Search Strategy : Use PRISMA guidelines to aggregate data from PubMed, Scopus, and grey literature. Filter by assay type (e.g., fluorometric vs. colorimetric) .
  • Meta-Analysis : Stratify studies by cell type, exposure duration, and compound purity (≥95% by HPLC). Use random-effects models to account for heterogeneity .
  • Bias Assessment : Apply ROBINS-I tool to evaluate confounding variables (e.g., solvent effects) .
    • Output : Forest plots with confidence intervals and subgroup analysis .

Q. What computational and experimental approaches are optimal for elucidating this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins. Validate with mutagenesis studies .
  • Synthetic Modifications : Synthesize analogs with substitutions at [specific positions] and compare bioactivity via dose-response assays.
  • Data Integration : Use cheminformatics tools (e.g., RDKit) to correlate structural descriptors (logP, polar surface area) with activity .
    • Visualization : Highlight key SAR trends in heatmaps or 3D pharmacophore models .

Q. How can multi-omics data resolve gaps in understanding this compound’s off-target effects?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify dysregulated pathways in treated vs. untreated models.
  • Proteomics : SILAC-based quantification to detect protein abundance changes.
  • Integration : Use pathway enrichment tools (DAVID, STRING) to overlay omics datasets and prioritize high-impact off-targets .
    • Validation : Knockdown/overexpression experiments for top candidate genes/proteins .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in this compound research?

  • Methodological Answer :

  • Protocol Standardization : Detail equipment calibration (e.g., HPLC column lot numbers) and software versions (e.g., PyMol for structural analysis) .
  • Data Archiving : Deposit raw spectra, chromatograms, and code in Zenodo or Figshare with DOI links.
  • FAIR Compliance : Annotate datasets with metadata (e.g., solvent purity, incubation time) for interoperability .

Conflict Resolution & Ethics

Q. How should researchers address ethical concerns when this compound studies yield unexpected toxicity in animal models?

  • Methodological Answer :

  • Immediate Actions : Report findings to institutional review boards (IRBs) and halt further dosing pending review.
  • Transparency : Publish negative results in journals like PLOS ONE to prevent redundancy .
  • Alternatives : Propose in vitro or organ-on-chip models to reduce animal use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
metachromin E
Reactant of Route 2
metachromin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.